molecular formula C8H12O3 B13185858 Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13185858
M. Wt: 156.18 g/mol
InChI Key: QAHSIBKGDULJLO-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom. The presence of an oxaspiro group and a carboxylate ester makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate can be synthesized through the isomerization of epoxy derivatives of methylenecyclobutane. One common method involves the treatment of these epoxy derivatives with lithium diisopropylamide in an aprotic medium . Another approach includes the conversion of 2-methyleneoxetanes to 4-oxaspiro[2.3]hexanes under modified Simmons–Smith conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and the use of robust reagents like lithium diisopropylamide and modified Simmons–Smith conditions can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and epoxidation reactions. These reactions are facilitated by the presence of reactive functional groups such as the oxaspiro and carboxylate ester. The molecular targets and pathways involved in these reactions include the formation of spirooxiranes and 3-hydroxymethylbicyclobutane derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific spiro linkage and the presence of both oxaspiro and carboxylate ester groups.

Biological Activity

Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and findings from relevant studies.

Structural Characteristics

The compound is characterized by its spiro linkage and a carboxylate functional group, with a molecular formula of C9H14O3 and a molecular weight of approximately 170.21 g/mol. These structural features contribute to its reactivity and interaction with various biological targets, which may lead to diverse pharmacological effects.

The mechanism of action for this compound likely involves its interaction with various molecular targets within cells. The presence of the carboxylate group may facilitate binding to enzymes or receptors, influencing biological pathways critical for microbial survival or cancer cell proliferation. Further research is needed to elucidate the specific pathways affected by this compound.

Study on Similar Compounds

Research on related compounds has provided insights into the potential biological activities of this compound. For example, a study investigating the antibacterial efficacy of various spirocyclic derivatives found that modifications in the spiro structure significantly impacted their potency against resistant bacterial strains. The study highlighted that compounds with enhanced lipophilicity exhibited improved membrane permeability, which is crucial for effective antimicrobial action .

Anticancer Activity

In another study focusing on spirocyclic compounds, researchers identified that certain derivatives could effectively inhibit cancer cell growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation into its efficacy against various cancer types .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C8H12O3/c1-5-3-4-8(5)6(11-8)7(9)10-2/h5-6H,3-4H2,1-2H3

InChI Key

QAHSIBKGDULJLO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC12C(O2)C(=O)OC

Origin of Product

United States

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